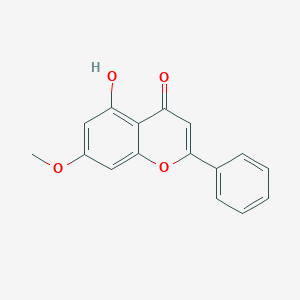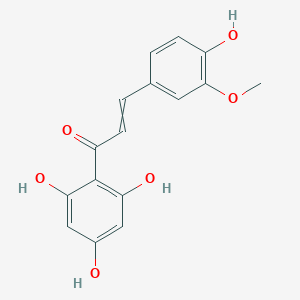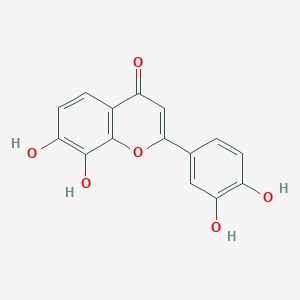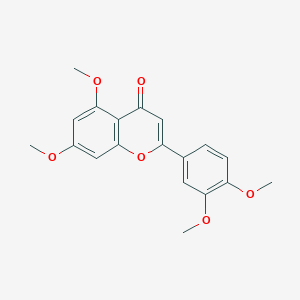
Caryatin
Descripción general
Descripción
Caryatin is a flavonoid compound with the chemical formula C17H14O7 . It is known for its presence in various plant species, particularly in yams (Dioscorea spp.) . This compound is characterized by its antioxidant properties and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caryatin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to determine the structure of the synthesized compound . The synthesis typically involves the use of methanol extracts and other organic solvents.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly yams. The extraction process includes bioassay-guided fractionation, which helps isolate the active components from the crude extract . This method ensures the purity and stability of the compound for further use.
Análisis De Reacciones Químicas
Types of Reactions: Caryatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .
Aplicaciones Científicas De Investigación
Caryatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant and antimicrobial properties.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of caryatin involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. Additionally, this compound has been shown to inhibit certain enzymes and pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Caryatin is unique among flavonoids due to its specific structure and properties. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits antioxidant and antimicrobial effects.
This compound stands out due to its specific hydroxyl and methoxy groups, which contribute to its unique chemical behavior and biological activities .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQCVDYMNHCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164031 | |
| Record name | 3,5-Di-O-methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caryatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1486-66-4 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,5-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-O-methylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-O-methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caryatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 - 301 °C | |
| Record name | Caryatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is caryatin and where is it found?
A1: this compound (quercetin 3,5-dimethyl ether) is a flavonoid, a type of natural compound found in various plants. It was first isolated from the bark of the pecan tree (Carya pecan) [, ] and has since been identified in other species, including Symphyopappus casarettoi [], Acacia catechu [], Dioscorea bulbifera [, ], Carya pecan [], Casuarina equisetifolia [], Eucryphia glutinosa [], Dioscorea hirtiflora [], and Peperomia pellucida [].
Q2: Are there structural differences influencing the antitumor-promoting activity of this compound and related compounds?
A4: Research indicates that the stereochemistry of flavonoids influences their inhibitory activity. For instance, (+)-catechin exhibited significantly stronger inhibitory effects compared to (-)-epicatechin []. This suggests the spatial arrangement of atoms within these compounds plays a crucial role in their biological activity.
Q3: What is the potential of Peperomia pellucida as a source of this compound and its relevance to antidiabetic properties?
A5: While Peperomia pellucida contains this compound-7-O-?-rhamnoside [], in silico analysis suggests that another compound, patuloside A, exhibits stronger binding affinity to alpha-glucosidase, an enzyme relevant for blood sugar regulation, compared to this compound-7-O-?-rhamnoside and other compounds like isovitexin, isoswertisin, and pellucidatin [].
Q4: What analytical techniques are used to identify and characterize this compound?
A6: this compound is typically identified and characterized using a combination of techniques. Spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are commonly employed to determine the compound's structure [, , ]. These methods provide detailed information about the compound's molecular weight, connectivity of atoms, and overall structure. Additionally, researchers compare the spectral data obtained with existing literature values to confirm the compound's identity [, ].
Q5: What is the significance of the presence of this compound in Acacia catechu and the Asteraceae family?
A7: The isolation of this compound from Acacia catechu marked the first reported instance of this flavonoid being found within the Acacia genus []. Similarly, the discovery of this compound in Symphyopappus casarettoi was significant as it represented the first report of this compound within the Asteraceae family []. These findings highlight the potential of these plant families as sources of bioactive compounds like this compound.
Q6: What are the chemotaxonomic implications of this compound in the Ericaceae family?
A8: Within the Ericaceae family, this compound exhibits a specific distribution pattern. It is primarily found in the genera Bejaria, Phyllodoce, and Rhododendron []. This limited occurrence suggests a potential chemotaxonomic significance, meaning the presence or absence of this compound could be valuable in classifying and understanding the evolutionary relationships within this plant family.
Q7: What is the significance of finding this compound glycosides in Carya pecan and Casuarina equisetifolia?
A9: The identification of this compound glycosides, specifically this compound-3′- or -4′-glucoside in Carya pecan branches and eleven different glycosides of kaempferol and quercetin in Casuarina equisetifolia leaves [], holds significance for understanding the diversity of flavonoid glycosylation patterns in plants. Glycosylation can influence a compound's solubility, stability, and biological activity.
Q8: What are the implications of identifying 3,5-dimethoxykaempferol in Dioscorea bulbifera?
A10: The isolation of 3,5-dimethoxykaempferol, which is structurally similar to this compound, from Dioscorea bulbifera [] suggests the presence of related biosynthetic pathways in this plant species. This finding further emphasizes the potential of Dioscorea bulbifera as a source of various bioactive flavonoids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)






